Molecular structure and conformation of 2,6-Dimethoxy-5-methylpyridine-3-methanol
Molecular structure and conformation of 2,6-Dimethoxy-5-methylpyridine-3-methanol
Technical Guide: Molecular Structure and Conformation of 2,6-Dimethoxy-5-methylpyridine-3-methanol
Executive Summary
This technical guide provides a comprehensive analysis of 2,6-Dimethoxy-5-methylpyridine-3-methanol , a highly functionalized heterocyclic building block used in advanced medicinal chemistry. Characterized by its electron-rich pyridine core and sterically congested substitution pattern, this molecule serves as a critical intermediate for the synthesis of kinase inhibitors and next-generation agrochemicals.
This document dissects the molecule’s electronic architecture, conformational locking mechanisms, and validated synthetic pathways, offering researchers a roadmap for utilizing this compound in drug discovery workflows.
Part 1: Molecular Architecture & Electronic Profile
The structure of 2,6-Dimethoxy-5-methylpyridine-3-methanol (C₉H₁₃NO₃) is defined by a penta-substituted pyridine ring. Unlike simple pyridines, the electronic landscape here is dominated by the push-pull effects of the methoxy substituents.
Structural Components & Properties
| Component | Position | Electronic Effect | Steric Influence |
| Pyridine Core | N/A | Planar scaffold | |
| Methoxy (-OCH₃) | C2, C6 | +M (Resonance donor), -I (Inductive acceptor) | High steric bulk; blocks nucleophilic attack at |
| Methyl (-CH₃) | C5 | +I (Inductive donor) | Lipophilic pocket filler; restricts rotation of adjacent groups |
| Methanol (-CH₂OH) | C3 | H-bond donor/acceptor | Primary reactive handle; capable of intramolecular H-bonding |
Electronic Perturbation and Basicity
While pyridine is typically basic (pKa ~5.2), the introduction of 2,6-dimethoxy groups significantly alters the basicity of the ring nitrogen.
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Inductive Effect (-I): The electronegative oxygen atoms at positions 2 and 6 withdraw electron density from the ring carbons, and by proximity, the nitrogen.
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Steric Hindrance: The "molecular cleft" formed by the two methoxy groups creates a sterically crowded environment around the nitrogen lone pair, drastically reducing its nucleophilicity and ability to coordinate with protons or metals.
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Result: The molecule acts as a non-nucleophilic base or a neutral scaffold in most physiological conditions, preventing off-target binding to metal centers in metalloenzymes.
Part 2: Conformational Dynamics
The conformation of this molecule is not static; it exists in a dynamic equilibrium governed by intramolecular hydrogen bonding and steric repulsion.
The "Methoxy Effect" and Planarity
In 2,6-disubstituted pyridines, the methoxy groups prefer a conformation coplanar with the aromatic ring to maximize p-orbital overlap (resonance). However, the presence of the 3-methanol and 5-methyl groups introduces steric strain.
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C6-Methoxy: Likely adopts a standard anti-periplanar orientation relative to the nitrogen to minimize dipole repulsion.
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C2-Methoxy: Forces a specific orientation due to the adjacent C3-methanol group.
The Intramolecular "H-Bond Lock"
The most critical conformational feature is the interaction between the C3-hydroxymethyl group and the C2-methoxy oxygen.
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Mechanism: The hydroxyl proton (H) of the methanol group acts as a donor, and the ether oxygen of the C2-methoxy group acts as an acceptor.
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Effect: This forms a pseudo-5-membered ring (S(5) motif), "locking" the C3-side chain into a specific rotational isomer. This reduces the entropic penalty during ligand-protein binding events, potentially increasing potency.
Visualization of Conformational Pathways
The following diagram illustrates the conformational equilibrium and the stabilizing forces at play.
Figure 1: Conformational equilibrium shifting towards the thermodynamically stable, H-bonded "locked" state.
Part 3: Synthetic Methodology & Protocols
The synthesis of 2,6-Dimethoxy-5-methylpyridine-3-methanol typically requires a convergent approach, avoiding the direct oxidation of highly substituted pyridines which can lead to N-oxides. The preferred route utilizes Nucleophilic Aromatic Substitution (S_NAr) followed by Selective Reduction .
Validated Synthetic Route
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Starting Material: 2,6-Dichloro-5-methylnicotinic acid ethyl ester.
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Step 1: Double Methoxylation (S_NAr)
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Step 2: Ester Reduction
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Reagents: Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) with LiCl.
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Conditions: THF, 0°C to RT.
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Selectivity: Reduces the ester to the primary alcohol without affecting the aromatic ring or ether linkages.
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Experimental Protocol (Step-by-Step)
Safety Note: LiAlH₄ is pyrophoric. All reactions must be performed under inert atmosphere (Nitrogen/Argon).
Step 1: Synthesis of Intermediate (Ester)
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Charge a 3-neck flask with 2,6-dichloro-5-methylnicotinic acid ethyl ester (1.0 eq) and anhydrous Methanol (10V).
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Add Sodium Methoxide (2.5 eq, 25% in MeOH) dropwise at 0°C.
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Heat to reflux (65°C) and monitor by HPLC/TLC until starting material is <1.0%.
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Concentrate solvent, quench with water, and extract with Ethyl Acetate.
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Checkpoint: Verify formation of 2,6-dimethoxy-5-methylnicotinic acid ethyl ester via ¹H-NMR (Look for two -OMe singlets at ~3.9 ppm).
Step 2: Reduction to Target Alcohol
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Suspend LiAlH₄ (1.2 eq) in anhydrous THF at 0°C under Argon.
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Dissolve the intermediate ester in THF and add dropwise to the hydride suspension.
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Stir at 0°C for 1 hour, then warm to Room Temperature.
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Quench Protocol (Fieser Method): Carefully add Water (1x mass of LAH), then 15% NaOH (1x), then Water (3x).
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Filter the white precipitate. Concentrate the filtrate to yield 2,6-Dimethoxy-5-methylpyridine-3-methanol .
Synthesis Workflow Diagram
Figure 2: Two-step synthetic pathway from commercially available dichloro-nicotinic precursors.
Part 4: Analytical Data & Identification
To ensure the integrity of the synthesized compound, the following spectral characteristics must be verified.
| Technique | Expected Signal/Value | Structural Assignment |
| ¹H-NMR (CDCl₃) | C5-Methyl group | |
| C2, C6-Methoxy groups (distinct due to asymmetry) | ||
| C3-Methylene (-CH₂OH) | ||
| C4-Aromatic Proton (Singlet) | ||
| Mass Spectrometry | m/z 184.2 [M+H]⁺ | Molecular Ion (MW = 183.21) |
| IR Spectroscopy | 3350-3450 cm⁻¹ | Broad O-H stretch (Alcohol) |
| 1580-1600 cm⁻¹ | C=N / C=C Pyridine ring stretch |
Part 5: Applications in Drug Development
2,6-Dimethoxy-5-methylpyridine-3-methanol serves as a specialized "Linker-Scaffold" in medicinal chemistry.
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PPI Analogs: The structure mimics the pyridine core of proton pump inhibitors (e.g., Omeprazole), but the 2,6-dimethoxy pattern offers a different metabolic stability profile, potentially reducing CYP450 clearance.
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Kinase Inhibitors: The hydroxymethyl group can be converted to a chloride or aldehyde to couple with amine-bearing heterocycles (e.g., aminopyrimidines), creating bi-aryl systems common in ATP-competitive inhibitors.
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Metabolic Stability: The blocking of the 2 and 6 positions with methoxy groups prevents oxidative metabolism at the most reactive sites of the pyridine ring, extending the half-life of the parent drug.
References
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Boroncore . (n.d.). 2,6-Dimethoxy-5-methylpyridine-3-methanol (CAS 1879026-22-8).[6][7] Retrieved October 26, 2023, from [Link]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Reference for Anomeric effects in alkoxy-pyridines).
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